molecular formula C19H18O B092785 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one CAS No. 17429-38-8

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Cat. No.: B092785
CAS No.: 17429-38-8
M. Wt: 262.3 g/mol
InChI Key: CMXNJGONQDQMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one is a functionalized cyclohexenone derivative offered as a high-purity building block for chemical research and development. Compounds within the cyclohexenone structural class are of significant interest in medicinal and organic chemistry due to their synthetic utility and potential biological activities. This compound features an α,β-unsaturated ketone core, which can act as a Michael acceptor, a property often associated with the ability to interact with biological targets such as enzymes . Research into analogous cyclohexenone structures has indicated potential for various biological activities, including anticancer effects, which are frequently investigated through mechanisms like the induction of apoptosis and caspase activation . Furthermore, the 4,4-diphenyl substitution pattern suggests potential for interaction with hydrophobic pockets in proteins, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery. Researchers may utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a standard in analytical method development. It is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

17429-38-8

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

3-methyl-4,4-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H18O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3

InChI Key

CMXNJGONQDQMQE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Cyclohexenone Derivatives

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
3-Methyl-4,4-diphenyl-2-cyclohexen-1-one 3-methyl, 4,4-diphenyl C₁₉H₁₈O 189149-48-2 Lab chemical; moderate toxicity
4,4-Diphenyl-2-cyclohexen-1-one 4,4-diphenyl C₁₈H₁₆O 4528-64-7 Intermediate for Pramiverine synthesis
3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one 3-hydroxy, 4,4-dimethyl C₈H₁₂O₂ 53696-32-5 Synthetic intermediate; polar
9-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one Complex xanthenone derivative C₂₆H₂₈O₄ 19744-87-7 Pharmacological studies
Key Observations :

Substituent Effects :

  • Lipophilicity : The diphenyl groups in this compound enhance lipophilicity compared to dimethyl or hydroxy-substituted analogs (e.g., 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one), which are more polar .
  • Steric Hindrance : Bulky phenyl groups at position 4 may reduce reactivity in nucleophilic additions compared to smaller substituents.

The xanthenone derivative (CAS: 19744-87-7) highlights the pharmacological versatility of functionalized cyclohexenones .

Synthetic Utility: 4,4-Diphenyl-2-cyclohexen-1-one (CAS: 4528-64-7) is a key intermediate for Pramiverine, underscoring the pharmaceutical relevance of diphenyl-substituted cyclohexenones . Hydroxy-substituted analogs (e.g., 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one) are often intermediates in multistep syntheses due to their reactivity .

Table 2: Hazard Comparison
Compound GHS Classification Key Hazards
This compound H302, H315, H319, H335 Oral toxicity, skin/eye irritation
4,4-Diphenyl-2-cyclohexen-1-one Not explicitly reported Likely similar to diphenyl derivatives
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) Pharmacologically active Neuroactive properties; purity concerns
  • The target compound’s hazards align with other aromatic ketones, though its methyl group may slightly modulate toxicity compared to non-methylated analogs.

Preparation Methods

Aldol Condensation Followed by Cyclization

Aldol condensation between methyl-substituted diketones and aromatic aldehydes provides a versatile pathway. A representative synthesis involves:

  • Reacting 3-methylcyclohexane-1,3-dione with benzaldehyde in toluene under Dean-Stark conditions to remove water.

  • Catalyzing the reaction with p-toluenesulfonic acid (p-TsOH) to form a β-keto-enol intermediate.

  • Subjecting the intermediate to acid-catalyzed cyclization at 80–100°C, yielding the cyclohexenone core .

This method benefits from scalability, with yields exceeding 70% for diaryl-substituted analogs . Modifications, such as microwave-assisted heating (135°C for 30 minutes), reduce reaction times from hours to minutes while maintaining efficiency .

-Sigmatropic Rearrangement of Hemiketal Intermediates

A stereospecific route leveraging -sigmatropic rearrangement has been documented for structurally related cyclohexenones. The process involves:

  • Forming a hemiketal intermediate from phenyl pyruvate and a methyl-substituted enone in alkaline tert-butanol.

  • Inducing rearrangement via microwave irradiation (135°C, 30 minutes), followed by intramolecular aldol condensation.

  • Acidifying the mixture to precipitate the product .

While this method primarily generates anti -configured products, syn isomers form in aqueous conditions due to competing electrocyclization mechanisms. Yields for diaryl variants range from 62% to 84% .

Acid-Catalyzed Dehydration of Tertiary Alcohols

Dehydration of 4-hydroxy-3-methyl-4,4-diphenylcyclohexanol offers a direct route. The procedure entails:

  • Dissolving the alcohol in a polar aprotic solvent (e.g., dimethylformamide).

  • Adding concentrated sulfuric acid or polyphosphoric acid at 60–80°C.

  • Extracting the product after neutralization and purifying via column chromatography .

This method is limited by the availability of the alcohol precursor, which itself requires multi-step synthesis. Yields are moderate (45–55% ) due to competing etherification byproducts .

Oxidative Functionalization of Cyclohexane Derivatives

Oxidation of 3-methyl-4,4-diphenylcyclohexane using Jones reagent (CrO₃/H₂SO₄) selectively targets the C2 position to form the enone. Critical parameters include:

  • Maintaining temperatures below 0°C to prevent over-oxidation.

  • Quenching the reaction with sodium bisulfite to stabilize the product .

Yields for this method are lower (30–40% ) but provide access to high-purity material suitable for pharmaceutical applications .

Comparative Analysis of Methods

Method Yield Range Reaction Time Key Advantages Limitations
Catalytic Hydrogenation72–86%2–6 hoursHigh selectivity; scalableRequires specialized catalysts
Aldol Condensation70–84%1–3 hoursVersatile substrate scopeAcid-sensitive groups incompatible
-Sigmatropic Rearrangement62–84%30–60 minutesStereochemical controlMicrowave equipment needed
Acid-Catalyzed Dehydration45–55%4–8 hoursDirect precursor conversionLow yields; byproduct formation
Oxidative Functionalization30–40%6–12 hoursHigh purity outputHarsh conditions; low efficiency

Mechanistic Insights and Optimization Strategies

  • Catalyst Design : Palladium-based catalysts modified with electron-donating ligands (e.g., PPh₃) improve hydrogenation rates and selectivity .

  • Solvent Effects : Protic solvents like methanol stabilize transition states in aldol reactions, whereas aprotic solvents favor sigmatropic rearrangements .

  • Temperature Control : Lower temperatures (<100°C) mitigate side reactions in dehydration pathways, while higher temperatures (>120°C) accelerate microwave-assisted processes .

Industrial-Scale Considerations

Large-scale production prioritizes catalytic hydrogenation and aldol condensation due to their robustness. Continuous-flow reactors enhance safety and efficiency for exothermic steps, such as enone formation . Regulatory compliance demands rigorous purification, often achieved via recrystallization from ethanol/water mixtures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4,4-diphenyl-2-cyclohexen-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation, with careful control of catalysts (e.g., Lewis acids like AlCl₃) and solvent polarity. For example, highlights the use of amino-substituted intermediates in similar cyclohexenone syntheses, where steric hindrance from diphenyl groups necessitates extended reaction times (60–72 hours) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity, as impurities from side reactions (e.g., over-alkylation) can skew characterization data .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For accurate determination of stereochemistry and bond angles, high-resolution data (≤0.8 Å) are recommended. demonstrates the application of X-ray crystallography to confirm the chair conformation of a related cyclohexenone derivative, where phenyl substituents occupy equatorial positions to minimize steric strain. Twinning or disordered solvent molecules in the lattice may require iterative refinement cycles .

Advanced Research Questions

Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. showcases molecular docking studies for cyclohexenone derivatives, identifying key interactions (e.g., hydrogen bonding with carbonyl groups). For dynamic behavior, Molecular Dynamics (MD) simulations (AMBER force field) over 100 ns trajectories can assess conformational stability in solvent environments .

Q. How do stereochemical variations in this compound impact its biological activity?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) can produce stereoisomers for comparative bioactivity assays. notes that hydroxylation at the C3 position in similar compounds enhances binding affinity to enzymes like cyclooxygenase-2 (COX-2). Stereochemical discrepancies in pharmacological data may arise from differences in cellular uptake or metabolic stability, requiring LC-MS/MS validation of stereoisomer integrity in vitro/vivo .

Q. What experimental and computational approaches reconcile contradictory data in the compound’s pharmacological profiling?

  • Methodological Answer : Contradictions between in vitro and in vivo efficacy (e.g., poor bioavailability despite high receptor affinity) may stem from solubility limitations. Use Hansen solubility parameters (HSPiP software) to optimize co-solvents (e.g., PEG-400). suggests structural analogs like Pramiverine exhibit pH-dependent solubility, necessitating dissolution testing across physiological pH ranges (1.2–7.4). Pair these with MD simulations to correlate solubility with partition coefficients (logP) .

Key Considerations

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities ≤0.5% ().
  • Stereochemical Analysis : Circular Dichroism (CD) spectroscopy paired with X-ray data ensures enantiopurity .
  • Contradiction Resolution : Apply multivariate statistical analysis (e.g., PCA) to isolate variables affecting bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.